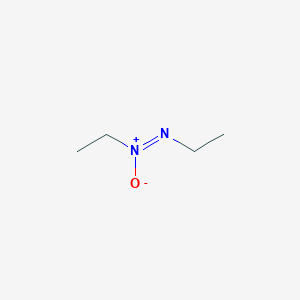
Azoxyethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azoxyethane, also known as this compound, is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Colorectal Cancer Models
Azoxyethane is primarily utilized to induce colorectal cancer in rodent models. This application is crucial for understanding the pathology and genetics of colorectal cancer (CRC). The azoxymethane (AOM) model is widely recognized for its relevance to human CRC, as it mimics the progression from aberrant crypt foci (ACF) to polyps and ultimately to carcinomas . The following table summarizes key features of the AOM model:
| Feature | Description |
|---|---|
| Induction Method | Intraperitoneal or subcutaneous administration of AOM |
| Timeframe | Tumor development observed 12-36 weeks post-treatment |
| Tumor Characteristics | Formation of ACF, polyps, and colorectal tumors |
| Genetic Background | Variability observed based on mouse strains (e.g., A/J, AKR/J) |
| Application | Chemoprevention studies and testing of therapeutic agents |
Chemoprevention Studies
Research has shown that various compounds can inhibit AOM-induced tumorigenesis. For instance, silibinin has demonstrated significant chemopreventive effects against colon tumors induced by azoxymethane in mouse models . Other studies have explored the efficacy of dietary polyphenols and probiotics in reducing tumor incidence and promoting apoptosis in AOM-treated mice . The following table highlights some chemopreventive agents studied:
Inhibition of Tumorigenesis by Silibinin
A study investigated the effects of silibinin on azoxymethane-induced colon tumorigenesis in A/J mice. Mice treated with silibinin showed a significant reduction in tumor size and number compared to controls. Molecular analyses indicated that silibinin modulated key pathways involved in cell proliferation and inflammation .
Polyphenol-Rich Apple Extracts
Another case study focused on the impact of a polyphenol-rich apple extract on AOM-induced polyp development. Results indicated that this extract significantly reduced the number of polyps and aberrant crypt foci, suggesting its potential as a dietary chemopreventive agent .
属性
CAS 编号 |
16301-26-1 |
|---|---|
分子式 |
C4H10N2O |
分子量 |
102.14 g/mol |
IUPAC 名称 |
ethyl-ethylimino-oxidoazanium |
InChI |
InChI=1S/C4H10N2O/c1-3-5-6(7)4-2/h3-4H2,1-2H3 |
InChI 键 |
SZOHWYCBDJPVGO-UHFFFAOYSA-N |
SMILES |
CCN=[N+](CC)[O-] |
规范 SMILES |
CCN=[N+](CC)[O-] |
Key on ui other cas no. |
16301-26-1 |
同义词 |
azoxyethane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















